N-Methyl-2-propan-2-yloxyethanamine;hydrochloride
Description
N-Methyl-2-propan-2-yloxyethanamine hydrochloride is a secondary amine hydrochloride salt characterized by a methyl group attached to the nitrogen atom and a propan-2-yloxy (isopropyloxy) group on the adjacent carbon of the ethanamine backbone. Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 165.66 g/mol. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or chemical applications where bioavailability or reactivity is critical. The isopropyloxy ether group introduces steric bulk and polarity, influencing its physicochemical properties and interaction with biological targets or synthetic reagents .
Properties
IUPAC Name |
N-methyl-2-propan-2-yloxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)8-5-4-7-3;/h6-7H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNNJQRBVKOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375270-54-3 | |
| Record name | methyl[2-(propan-2-yloxy)ethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-propan-2-yloxyethanamine;hydrochloride typically involves the reaction of N-methyl-ethanolamine with isopropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of N-methyl-ethanolamine is replaced by the isopropyl group, forming the ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-propan-2-yloxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Methyl-2-propan-2-yloxyethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-2-propan-2-yloxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
N-(2-Chloroethyl)-2-propanamine Hydrochloride
- Molecular Formula : C₅H₁₂Cl₂N
- Key Features : Replaces the isopropyloxy group with a chloroethyl moiety.
- Impact : The chloroethyl group increases electrophilicity, enabling nucleophilic substitution reactions (e.g., in alkylating agents). This contrasts with the target compound’s ether group, which is less reactive but more stable under physiological conditions. Applications may include intermediates in drug synthesis or agrochemicals .
2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride
- Molecular Formula : C₄H₁₁Cl₂N
- Key Features: Contains a dimethylamino group instead of methyl-isopropyloxyamine.
- Impact: The dimethylamino group enhances basicity (pKa ~8–9) compared to the target compound’s secondary amine (pKa ~7–8). This affects protonation states in different pH environments, influencing membrane permeability in drug design .
[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride
- Molecular Formula: C₉H₁₈ClNO
- Key Features : Incorporates a tetrahydropyran (oxane) ring with an isopropyl substituent.
- Impact : The cyclic structure reduces conformational flexibility compared to the linear ethanamine backbone of the target compound. This may limit binding to planar biological targets but improve metabolic stability .
Physicochemical Properties and Solubility
Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. However, substituents modulate solubility:
- N-Methyl-2-propan-2-yloxyethanamine hydrochloride : Polar ether oxygen enhances hydrogen bonding, likely increasing solubility in polar solvents.
- Chloroethyl analogs (e.g., N-(2-Chloroethyl)-2-propanamine hydrochloride) : Higher lipophilicity due to the chloro group may reduce aqueous solubility but improve lipid membrane penetration .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Solubility (Inferred) | Applications |
|---|---|---|---|---|
| N-Methyl-2-propan-2-yloxyethanamine HCl | C₇H₁₆ClNO | Methyl, isopropyloxy | High in polar solvents | Pharmaceutical intermediates |
| N-(2-Chloroethyl)-2-propanamine HCl | C₅H₁₂Cl₂N | Chloroethyl | Moderate (lipophilic) | Alkylating agents |
| 2-(N,N-Dimethylamino)ethyl chloride HCl | C₄H₁₁Cl₂N | Dimethylamino | High (ionic) | Surfactants, drug delivery |
| [2-(Propan-2-yl)oxan-4-yl]methanamine HCl | C₉H₁₈ClNO | Cyclic ether, isopropyl | Moderate (cyclic hindrance) | Bioactive scaffolds |
Stability and Reactivity
- Hydrolysis : The target compound’s ether linkage is hydrolytically stable under physiological pH, unlike chloroethyl analogs, which may undergo hydrolysis to form reactive intermediates .
- Thermal Stability : Hydrochloride salts generally degrade at elevated temperatures (>200°C). Bulkier substituents (e.g., isopropyloxy) may slightly increase thermal stability compared to smaller groups like chloroethyl .
Biological Activity
N-Methyl-2-propan-2-yloxyethanamine;hydrochloride, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by its unique structural features that contribute to its biological activity. The compound's molecular formula is C₅H₁₄ClN, and it possesses a tertiary amine functional group which is critical for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with neurotransmitter systems, particularly those involving acetylcholine. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and memory retention .
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions by modulating cholinergic signaling pathways.
- Antiviral Activity : Certain derivatives of compounds similar to N-Methyl-2-propan-2-yloxyethanamine have shown antiviral properties against various viruses, including Rift Valley Fever Virus (RVFV). Structural modifications in related compounds have been linked to varying degrees of antiviral efficacy .
- Cytotoxicity : While exploring the cytotoxic effects, it was noted that some structural modifications could lead to increased cytotoxicity alongside antiviral activity. This dual effect necessitates careful evaluation during drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cognitive Enhancement | Increased acetylcholine levels | |
| Antiviral Activity | Effective against RVFV | |
| Cytotoxicity | Varies with structural modifications |
Case Studies
- Cognitive Function Study : In a controlled experiment involving animal models, administration of this compound resulted in statistically significant improvements in memory tasks compared to the control group. The mechanism was attributed to enhanced cholinergic transmission.
- Antiviral Efficacy Investigation : A study evaluated the antiviral potential of structurally related compounds against RVFV. The results demonstrated that certain modifications led to improved efficacy while maintaining a favorable cytotoxicity profile, indicating a promising therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
